![molecular formula C12H15N3O B2821329 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile CAS No. 1896514-65-0](/img/structure/B2821329.png)

2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Reactions Analysis

The specific chemical reactions involving “2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile” are not detailed in the available resources .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not available in the current resources .科学的研究の応用

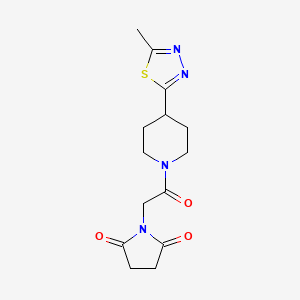

Synthesis and Structural Analysis

Pyridine derivatives, such as "2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile", have been synthesized and analyzed for their structural features. For instance, Tranfić et al. (2011) describe the synthesis, X-ray, and spectroscopic analysis of pyridine derivatives, revealing structural differences and supramolecular structures that include hydrogen bonds. Such analyses are crucial for understanding the chemical and physical properties of these compounds, which can inform their potential applications in various scientific domains (Tranfić, Halambek, Cetina, & Jukić, 2011).

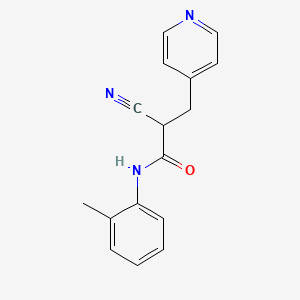

Antimicrobial Activity

The synthesis of novel pyridine derivatives has been explored for their potential antimicrobial activity. Bogdanowicz et al. (2013) synthesized new cyanopyridine derivatives and evaluated their antimicrobial activity against a range of bacteria, identifying several compounds with significant activity. This suggests the potential of pyridine derivatives in developing new antimicrobial agents (Bogdanowicz, Foks, Gobis, Kędzia, Kwapisz, Olczak, & Główka, 2013).

Corrosion Inhibition

Research by Ansari, Quraishi, and Singh (2015) demonstrates the use of pyridine derivatives as corrosion inhibitors for mild steel in acidic conditions. Their study highlights the protective film formed by these compounds on steel surfaces, suggesting their potential application in industrial corrosion protection (Ansari, Quraishi, & Singh, 2015).

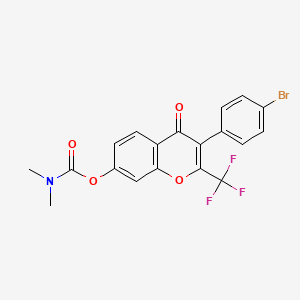

Photochemical Applications

Sugimori et al. (1983) investigated the effects of additives on the photo-methoxylation of methyl 2-pyridinecarboxylate, showing that pyridine derivatives can influence photochemical reactions. This research opens avenues for the application of pyridine derivatives in photochemical synthesis and organic photochemistry (Sugimori, Ogishima, Miyazawa, Hasegawa, & Suzuki, 1983).

Molecular Docking and Drug Design

A study by Venkateshan et al. (2020) focuses on the synthesis and molecular docking analysis of azafluorene derivatives, including pyridine-carbonitrile compounds, for their potential inhibition of SARS-CoV-2 RdRp. This suggests the application of such derivatives in drug design and discovery, particularly in the search for treatments for viral infections (Venkateshan, Muthu, Suresh, & Ranjith Kumar, 2020).

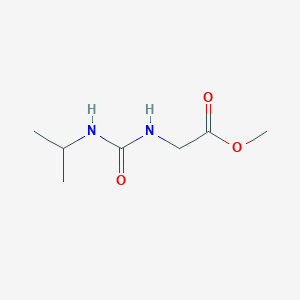

作用機序

Target of Action

A structurally similar compound, nicotine, is known to be a potent agonist of the nicotinic acetylcholine receptor .

Mode of Action

If we consider the action of nicotine, it binds to the nicotinic acetylcholine receptor, causing a conformational change and increasing the receptor’s activity .

Biochemical Pathways

The activation of nicotinic acetylcholine receptors by nicotine can affect numerous biochemical pathways, including signal transduction pathways and neurotransmitter release .

Result of Action

The activation of nicotinic acetylcholine receptors by nicotine can lead to various physiological effects, including increased heart rate and blood pressure .

Safety and Hazards

特性

IUPAC Name |

2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-15-7-3-5-11(15)9-16-12-10(8-13)4-2-6-14-12/h2,4,6,11H,3,5,7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REGQKGINZNOBMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1COC2=C(C=CC=N2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Benzyl-3-[[4-(cyclopropylmethyl)piperazin-1-yl]methyl]-3-methylazetidin-2-one](/img/structure/B2821248.png)

![2-Amino-2-[4-(benzyloxy)phenyl]acetonitrile](/img/structure/B2821249.png)

![N-[[2-(1,2,4-Triazol-1-yl)pyridin-4-yl]methyl]prop-2-enamide](/img/structure/B2821251.png)

![N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2821255.png)

![3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride](/img/structure/B2821256.png)

![N-(2-methylbenzo[d]thiazol-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2821259.png)

![(2E)-3-[(2-methylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2821260.png)

![N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2821261.png)

![4-benzoyl-N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2821263.png)

![4-Methoxybenzyl 2-ethoxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate](/img/structure/B2821266.png)